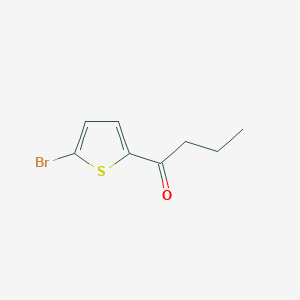

1-(5-Bromothien-2-yl)butan-1-one

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(5-bromothiophen-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-2-3-6(10)7-4-5-8(9)11-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGRGUURUDYJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292122 | |

| Record name | 1-(5-bromothien-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106652-43-1 | |

| Record name | 1-(5-bromothien-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5-Bromothien-2-yl)butan-1-one from 2-Bromothiophene

This guide provides a comprehensive overview of the synthesis of 1-(5-Bromothien-2-yl)butan-1-one, a valuable intermediate in the development of various pharmaceutical compounds.[1][] The primary focus is on the Friedel-Crafts acylation of 2-bromothiophene, a robust and widely employed method for the formation of carbon-carbon bonds with aromatic rings.[3]

Strategic Importance in Medicinal Chemistry

Thiophene-containing molecules are of significant interest in drug discovery due to their diverse biological activities. The target molecule, this compound, serves as a key building block for more complex pharmaceutical agents.[4] The bromo and ketone functionalities offer versatile handles for further chemical modifications, enabling the exploration of a wide range of chemical space in the pursuit of novel therapeutics.

Core Synthetic Strategy: Friedel-Crafts Acylation

The most direct and efficient route to synthesize this compound from 2-bromothiophene is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring.[5]

Mechanistic Insights

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Generation of the Acylium Ion: The reaction is initiated by the interaction of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), with butanoyl chloride. The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion (CH₃CH₂CH₂CO⁺).[6][7] This highly electrophilic species is the key reactant in the subsequent step.

-

Electrophilic Attack: The electron-rich thiophene ring of 2-bromothiophene acts as a nucleophile, attacking the acylium ion.[7] This attack preferentially occurs at the C5 position of the thiophene ring. The regioselectivity is governed by the stability of the resulting intermediate. Attack at the 2- or 5-position (which are equivalent in unsubstituted thiophene) leads to a more stable carbocation intermediate with three possible resonance structures, compared to only two resonance structures for an attack at the 3- or 4-position.[8] The bromine atom at the 2-position further directs the incoming acyl group to the vacant 5-position.

-

Restoration of Aromaticity: The resulting intermediate, a sigma complex or arenium ion, loses a proton from the carbon atom where the acyl group has been attached.[7] This deprotonation step restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.[6]

An advantage of the Friedel-Crafts acylation is that the acylium ion does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation.[7] Furthermore, the product is a ketone, which is a deactivating group, thus preventing further acylation reactions on the same ring.[9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Bromothiophene | C₄H₃BrS | 163.04[10] | 16.3 g | 0.1 |

| Butanoyl chloride | C₄H₇ClO | 106.55 | 11.7 g (11.2 mL) | 0.11 |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Hydrochloric acid (conc.) | HCl | 36.46 | As needed | - |

| Water (distilled) | H₂O | 18.02 | As needed | - |

| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (14.7 g, 0.11 mol) are added to the flask. The mixture is cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: Butanoyl chloride (11.7 g, 0.11 mol) is added dropwise to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Thiophene Addition: A solution of 2-bromothiophene (16.3 g, 0.1 mol) in 20 mL of anhydrous dichloromethane is then added dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice (approximately 100 g) containing concentrated hydrochloric acid (20 mL) with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.[11]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pure compound.[12]

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring and the butyl chain.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (233.13 g/mol for C₈H₉BrOS).[12][13] The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching frequency of the ketone, typically in the range of 1660-1680 cm⁻¹.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

2-Bromothiophene: This compound is flammable and toxic if swallowed or absorbed through the skin.[10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[14]

-

Butanoyl Chloride: This reagent is corrosive and reacts violently with water.[15][16] It should be handled with extreme care in a fume hood, and contact with skin and eyes must be avoided.[17]

-

Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that reacts vigorously with water, releasing heat and HCl gas.[15] It should be handled in a dry environment.

-

General Precautions: The reaction should be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent unwanted side reactions with the water-sensitive reagents.[17]

Logical Relationship Diagram

Caption: Reactants and catalyst leading to the final product.

Troubleshooting

| Issue | Potential Cause | Solution |

| Low or no product yield | Inactive catalyst (hydrolyzed AlCl₃) | Ensure anhydrous conditions and use freshly opened or properly stored AlCl₃. |

| Low reaction temperature | Ensure the reaction is allowed to warm to room temperature and stir for a sufficient amount of time. | |

| Formation of multiple byproducts | Impure starting materials | Use purified 2-bromothiophene and butanoyl chloride. |

| Reaction temperature too high | Maintain the initial reaction temperature at 0-5 °C during the addition of reagents. | |

| Difficult work-up | Incomplete quenching of AlCl₃ | Ensure the reaction mixture is poured onto a sufficient amount of ice and acid with vigorous stirring. |

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromothiophene. Retrieved from [Link]

-

Frontiers. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of Novel Thiophene Derivatives. Retrieved from [Link]

-

Khan Academy. Friedel-Crafts acylation (video). Retrieved from [Link]

-

TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

- Google Patents. US2432991A - Acylation of thiophene.

- Google Patents. CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.

-

PrepChem.com. Synthesis of 2-acetyl-5-bromothiophene. Retrieved from [Link]

-

ResearchGate. (2014, June 11). Synthesis of 2-Bromomethyl-5-bromothiophene?. Retrieved from [Link]

-

MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

The Good Scents Company. 1-(2-thienyl) butanone, 5333-83-5. Retrieved from [Link]

-

Doc Brown's Chemistry. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one. Retrieved from [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. art.torvergata.it [art.torvergata.it]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]

- 17. angenechemical.com [angenechemical.com]

A Technical Guide to 1-(5-Bromothien-2-yl)butan-1-one: Synthesis, Characterization, and Applications in Modern Chemistry

Abstract: This document provides an in-depth technical examination of 1-(5-Bromothien-2-yl)butan-1-one, a heterocyclic ketone of significant interest to the scientific community. Possessing a unique combination of a reactive carbonyl group, an electron-rich thiophene ring, and a versatile carbon-bromine bond, this molecule serves as a pivotal intermediate in synthetic chemistry. This guide elucidates its core chemical properties, presents a robust synthetic protocol, details methods for its analytical characterization, and explores its reactivity. The primary focus is on its application as a versatile building block in the fields of drug discovery and materials science, offering researchers and development professionals a comprehensive resource for leveraging its synthetic potential.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound is a substituted thiophene. The core structure consists of a five-membered aromatic thiophene ring. A bromine atom is substituted at the C5 position, and a butan-1-one (butyryl) group is attached to the C2 position. The presence of the bromine atom and the ketone functionality at opposite ends of the thiophene ring makes this molecule a bifunctional building block, enabling sequential and site-selective chemical modifications.

Caption: 2D structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, determining appropriate solvents, and calculating molar equivalents.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrOS | [1][2][3] |

| Molecular Weight | 233.13 g/mol | [1][2][3] |

| IUPAC Name | 1-(5-bromothiophen-2-yl)butan-1-one | |

| SMILES | CCCC(=O)c1ccc(Br)s1 | [1] |

| InChI Key | DUGRGUURUDYJSJ-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a solid or oil | |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Purification

Retrosynthetic Analysis & Strategic Considerations

The most direct and industrially scalable approach to synthesizing 2-acylthiophenes is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction is highly effective for electron-rich heterocycles like thiophene. The strategy involves reacting 2-bromothiophene (the aromatic core) with an acylating agent, such as butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst.

Causality of Experimental Choice:

-

Starting Material: 2-Bromothiophene is commercially available and provides the necessary C-Br bond for subsequent cross-coupling reactions.

-

Acylating Agent: Butyryl chloride is chosen for its high reactivity. Butyric anhydride is a viable, often less expensive, alternative but may require more forcing conditions.

-

Catalyst: Tin(IV) chloride (SnCl₄) is a preferred Lewis acid for acylating sensitive substrates like thiophenes because it is milder than aluminum chloride (AlCl₃), leading to fewer side reactions and higher yields of the desired 2-substituted product.

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is designed as a self-validating system, where successful execution relies on careful control of temperature and stoichiometry.

Materials:

-

2-Bromothiophene

-

Butyryl chloride

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromothiophene (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add butyryl chloride (1.1 eq) to the dropping funnel. Add SnCl₄ (1.2 eq) dropwise to the stirred solution in the flask, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to prevent side reactions.

-

Acylation Reaction: After the SnCl₄ addition is complete, add the butyryl chloride from the dropping funnel dropwise over 30 minutes. Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully cool the mixture back to 0 °C and slowly quench the reaction by adding 1M HCl. This step hydrolyzes the tin complexes and neutralizes the catalyst.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Workflow

The crude this compound typically requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the method of choice.

Caption: Workflow for purification by flash column chromatography.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectral characteristics are predicted based on the molecule's structure and established spectroscopic principles.[5][6][7][8]

| Technique | Predicted Observations & Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.7 ppm (d, 1H): Thiophene H3 proton, doublet due to coupling with H4. δ ~7.0-7.2 ppm (d, 1H): Thiophene H4 proton, doublet due to coupling with H3. δ ~2.8-3.0 ppm (t, 2H): -CH₂- group adjacent to the carbonyl, deshielded and split into a triplet by the adjacent methylene. δ ~1.7-1.9 ppm (sextet, 2H): Central -CH₂- group, split by both adjacent methyl and methylene groups. δ ~0.9-1.1 ppm (t, 3H): Terminal -CH₃ group, split into a triplet. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~190-195 ppm: Carbonyl carbon (C=O). δ ~140-150 ppm: Thiophene C2 (attached to acyl group). δ ~130-135 ppm: Thiophene C3. δ ~128-132 ppm: Thiophene C4. δ ~115-125 ppm: Thiophene C5 (attached to Br). δ ~35-45 ppm: Aliphatic -CH₂- adjacent to carbonyl. δ ~15-25 ppm: Central aliphatic -CH₂-. δ ~10-15 ppm: Terminal aliphatic -CH₃. |

| FT-IR (ATR) | ~1670 cm⁻¹ (strong): C=O stretch, characteristic of a ketone conjugated with an aromatic ring. ~3100 cm⁻¹ (weak): Aromatic C-H stretch. ~2960, 2870 cm⁻¹ (medium): Aliphatic C-H stretches. ~1400-1500 cm⁻¹: C=C stretching within the thiophene ring. |

| Mass Spec. (EI) | M⁺ and M⁺+2 peaks: Two molecular ion peaks of nearly equal intensity (~1:1 ratio), characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). Expected at m/z 232 and 234. Key Fragment: Loss of the propyl group (C₃H₇) leading to a prominent peak at m/z 189/191. |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity to undergo a variety of chemical transformations, making it a versatile scaffold in multi-step syntheses.

The C-Br Bond as a Handle for Cross-Coupling

The carbon-bromine bond is the most synthetically valuable site on the molecule for building molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions. The general reactivity order for halogens in these reactions is I > Br > Cl, making the C-Br bond significantly more reactive than a C-Cl bond, providing a good balance of stability and reactivity.[9]

Key transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[10]

-

Stille Coupling: Coupling with organostannanes, another robust method for C-C bond formation, particularly useful in the synthesis of conjugated polymers.[11]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation in medicinal chemistry for synthesizing countless drug candidates.[9]

-

Heck Reaction: Coupling with alkenes to form substituted alkenes.[9]

Caption: Key cross-coupling reactions of the C-Br bond.

Transformations of the Carbonyl Group

The ketone functionality offers an orthogonal site for reactivity. Standard ketone chemistry can be employed, including:

-

Reduction: Reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent.

-

Condensation Reactions: Knoevenagel or Wittig reactions to extend the carbon chain at the C2 position.[12]

Applications in Research and Development

Scaffold for Drug Discovery

The thiophene nucleus is a "privileged substructure" in medicinal chemistry, found in numerous approved drugs.[10] this compound is an ideal starting point for generating libraries of novel compounds for high-throughput screening. By using the C-Br bond for diversification via cross-coupling, chemists can rapidly synthesize a wide range of analogues to explore structure-activity relationships (SAR).[13] The resulting molecules have been investigated for a variety of therapeutic targets, including kinases and proteases, in areas such as oncology.[14]

Building Block for Organic Materials

The ability to form C-C bonds via Stille or Suzuki coupling makes this molecule a valuable monomer or building block for the synthesis of oligothiophenes and polythiophenes.[11] These conjugated materials are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Safety and Handling

This compound should be handled in a well-ventilated fume hood. As with most halogenated organic compounds, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. It is an irritant, and inhalation, ingestion, or skin contact should be avoided. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information. The product is intended for research use only.[1][2]

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation. Its well-defined structure, predictable reactivity at two distinct functional sites, and amenability to robust, scalable synthetic protocols make it an invaluable tool for researchers. Whether the goal is to discover the next generation of therapeutics or to engineer novel electronic materials, this compound provides a reliable and powerful starting point for chemical synthesis.

References

-

Title: 1-(5-Bromothien-2-yl)propan-1-one | C7H7BrOS | CID 255121 Source: PubChem URL: [Link]

-

Title: One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities Source: MDPI URL: [Link]

-

Title: A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes Source: ResearchGate URL: [Link]

-

Title: Synthesis and Reactivity of 2-Acetylthiophenes Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review Source: ResearchOnline@JCU URL: [Link]

-

Title: Spectroscopy Tutorial: Examples Source: University of Colorado Boulder URL: [Link]

-

Title: Recent applications of click chemistry in drug discovery Source: PubMed URL: [Link]

-

Title: Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one Source: ResearchGate URL: [Link]

-

Title: Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] Source: YouTube URL: [Link]

-

Title: Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra Source: YouTube URL: [Link]

-

Title: The H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one) Source: Doc Brown's Chemistry URL: [Link]

-

Title: 3.15 1H-NMR No 3 Explaining the spectra of butanone Source: YouTube URL: [Link]

-

Title: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights Source: MDPI URL: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 12. mdpi.com [mdpi.com]

- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Profile of 1-(5-Bromothien-2-yl)butan-1-one

This guide provides an in-depth analysis of the key spectroscopic data for the compound 1-(5-Bromothien-2-yl)butan-1-one, a molecule of interest in synthetic chemistry and drug discovery. The structural elucidation of such molecules is critically dependent on a multi-faceted analytical approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document will detail the expected spectral characteristics, the underlying chemical principles governing these features, and standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular architecture comprising a brominated thiophene ring linked to a butyryl group. This combination of an aromatic heterocycle and an aliphatic ketone chain gives rise to a characteristic spectroscopic fingerprint. The following sections will dissect the anticipated data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a comprehensive understanding of its chemical signature.

Diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.[1]

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling.[1][2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Doublet | 1H | Thiophene H (α to C=O) |

| ~7.0 - 7.2 | Doublet | 1H | Thiophene H (β to C=O) |

| ~2.9 - 3.1 | Triplet | 2H | -CO-CH₂ -CH₂-CH₃ |

| ~1.7 - 1.9 | Sextet | 2H | -CO-CH₂-CH₂ -CH₃ |

| ~0.9 - 1.1 | Triplet | 3H | -CO-CH₂-CH₂-CH₃ |

Interpretation:

-

Thiophene Protons: The two protons on the thiophene ring are in different chemical environments and will appear as two distinct doublets in the aromatic region (typically 7-8 ppm). The proton closer to the electron-withdrawing carbonyl group is expected to be deshielded and appear at a higher chemical shift. The coupling constant between these two protons (³JHH) is typically around 4-5 Hz for thiophene systems.

-

Aliphatic Protons: The protons of the butyl chain will exhibit characteristic splitting patterns. The CH₂ group adjacent to the carbonyl will be the most deshielded of the aliphatic protons and will appear as a triplet due to coupling with the neighboring CH₂ group. The subsequent CH₂ group will appear as a sextet (or multiplet) due to coupling with the adjacent CH₂ and CH₃ groups. The terminal CH₃ group will be the most shielded and will appear as a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.[3][4][5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 200 | C =O (Ketone) |

| ~140 - 150 | Thiophene C -Br |

| ~130 - 140 | Thiophene C -CO |

| ~125 - 135 | Thiophene C H (α to C=O) |

| ~115 - 125 | Thiophene C H (β to C=O) |

| ~35 - 45 | -CO-CH₂ -CH₂-CH₃ |

| ~20 - 30 | -CO-CH₂-CH₂ -CH₃ |

| ~10 - 15 | -CO-CH₂-CH₂-CH₃ |

Interpretation:

-

Carbonyl Carbon: The ketone carbonyl carbon is significantly deshielded and will appear at a high chemical shift, typically in the 190-220 ppm range.[5]

-

Thiophene Carbons: The carbons of the thiophene ring will appear in the aromatic region. The carbon bearing the bromine atom will be influenced by halogen-induced shifts. The carbon attached to the carbonyl group will also be significantly deshielded.

-

Aliphatic Carbons: The carbons of the butyl chain will appear in the upfield region of the spectrum, with the carbon alpha to the carbonyl being the most deshielded.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Lock the field frequency using the deuterium signal from the solvent.

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm.

-

Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

NMR Workflow Diagram

Caption: A typical workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[6]

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic (Thiophene) |

| ~2960 - 2850 | Medium | C-H stretch | Aliphatic (Butyl) |

| ~1660 - 1680 | Strong | C=O stretch | Ketone (Aryl) |

| ~1500 - 1400 | Medium | C=C stretch | Aromatic (Thiophene) |

| ~1200 - 1000 | Medium | C-Br stretch | Bromo-aromatic |

Interpretation:

-

Carbonyl Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the C=O stretch of the ketone, expected in the 1660-1680 cm⁻¹ region.[6][7][8] The conjugation with the thiophene ring lowers the frequency compared to a simple aliphatic ketone.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the butyl chain.[6]

-

Aromatic C=C Stretches: The thiophene ring will show characteristic C=C stretching vibrations in the 1400-1500 cm⁻¹ region.

-

C-Br Stretch: A medium intensity peak in the lower frequency region (fingerprint region) can be attributed to the C-Br bond.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge) | Relative Intensity | Proposed Fragment |

| 232/234 | High | [M]⁺ (Molecular Ion) |

| 183/185 | Very High | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 155/157 | Medium | [M - C₃H₇ - CO]⁺ (Loss of propyl and CO) |

| 71 | Medium | [C₄H₇O]⁺ (Butyryl cation) |

Interpretation:

-

Molecular Ion Peak: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity.[9] For this compound (C₈H₉BrOS), the molecular weight is approximately 232/234 g/mol .

-

Fragmentation Pattern: The most likely fragmentation pathway is the alpha-cleavage of the bond between the carbonyl group and the butyl chain, leading to the loss of a propyl radical (•C₃H₇). This results in a very stable acylium ion at m/z 183/185, which is often the base peak.[10] Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment would yield a bromothienyl cation at m/z 155/157. Another possible fragmentation is the formation of the butyryl cation at m/z 71.

Mass Spectrometry Fragmentation Diagram

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles and analysis of analogous structures, offers a detailed blueprint for the identification and structural verification of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation for researchers in the fields of chemical synthesis and pharmaceutical development.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0031507). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000474). Retrieved from [Link]

- Reusch, W. (2013). ¹H NMR Spectroscopy.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Infrared Spectroscopy.

-

Reich, H. J. (2021). ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (2022). ¹³C NMR Chemical Shifts. Retrieved from [Link]

- LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table.

- University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra.

- Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

- LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions.

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

- University of Arizona, Department of Chemistry and Biochemistry. (n.d.).

- Royal Society of Chemistry. (n.d.). NMR spectra 1-¹³C.

- Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanone.

- Chemistry Stack Exchange. (2014).

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

- Oregon State University, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts.

- Pearson. (n.d.). (b) Draw the proton NMR spectrum you would expect for butan-2-one....

- The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube.

- Chem Help ASAP. (2022, November 22).

- Chegg. (2019, March 30). Solved Below is the ¹H NMR spectrum for butan-2-one.

- Chegg. (2022, August 6). Solved - Predict the ¹³C NMR spectra for 2-butanone.

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. youtube.com [youtube.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

Starting Material for Novel Heterocyclic Compound Synthesis: A Strategic Guide to Modern Synthetic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic scaffolds are the bedrock of modern medicinal chemistry, forming the core of a vast majority of FDA-approved drugs and biologically active molecules.[1][2] The discovery of novel, effective therapeutics is therefore intrinsically linked to our ability to synthesize new and diverse heterocyclic entities. This guide moves beyond a simple catalog of reactions to provide a strategic framework for selecting starting materials in the context of modern synthetic methodologies. We will explore the causality behind experimental choices, from classical cyclocondensations to the state-of-the-art in C-H activation, multicomponent reactions, and photoredox catalysis. This document is designed for the practicing researcher, offering field-proven insights, detailed protocols, and a forward-looking perspective on the synthesis of next-generation heterocyclic compounds.

Part 1: The Strategic Imperative of Heterocycles in Drug Discovery

Heterocyclic compounds are not merely a class of organic molecules; they are a universe of chemical diversity and biological relevance. Their prevalence in pharmaceuticals stems from their ability to present a three-dimensional array of heteroatoms—primarily nitrogen, oxygen, and sulfur—that can engage in specific, high-affinity interactions with biological targets like enzymes and receptors.[2][3] These heteroatoms act as hydrogen bond donors and acceptors, modulate electronic properties, and influence the overall solubility and metabolic stability of a molecule.

Many heterocyclic cores are considered "privileged scaffolds," appearing repeatedly in successful drugs across different therapeutic areas.[4] This suggests they possess an optimal structural and physicochemical profile for interacting with a range of biological targets. The challenge and opportunity for medicinal chemists lie in the efficient synthesis and functionalization of these scaffolds to explore new chemical space and develop novel intellectual property.

The selection of a synthetic strategy, and therefore the choice of starting materials, is the most critical decision in this process. A well-designed synthesis is not just about reaching the target molecule; it is about doing so efficiently, with flexibility for diversification, and in a manner that is scalable and sustainable.

Caption: A high-level workflow illustrating the strategic path from target identification to starting material selection and synthesis.

Part 2: The Modern Chemist's Toolkit: From Classical Precursors to Advanced Strategies

The evolution of organic synthesis has equipped chemists with a powerful array of tools. While classical methods remain valuable, modern strategies prioritize atom economy, step economy, and the ability to generate molecular complexity rapidly.

Foundational Precursors: 1,n-Dielectrophiles & 1,m-Dinucleophiles

The most established route to heterocycles involves the condensation of two components where one provides the heteroatom(s) (the nucleophile) and the other provides the carbon framework (the electrophile). These methods are robust, well-understood, and rely on readily available starting materials.

-

Principle: The reaction is driven by the formation of stable five- or six-membered rings through the sequential or concerted formation of two new bonds.

-

Common Starting Materials:

-

Dinucleophiles: Hydrazine, hydroxylamine, urea, thiourea, amidines, 1,2-diamines.

-

Dielectrophiles: 1,2-, 1,3-, and 1,4-dicarbonyl compounds, α-haloketones, α,β-unsaturated ketones.

-

-

Causality in Action (The Hantzsch Pyridine Synthesis): The Hantzsch synthesis combines a β-ketoester, an aldehyde, and ammonia.[5] The choice of these three simple, diverse starting materials is causal: the β-ketoester provides a C-C-C=O unit, the aldehyde provides a single carbon, and ammonia provides the nitrogen atom. The reaction proceeds through a series of predictable condensations and cyclizations to build the dihydropyridine ring, which can then be oxidized. This modularity is key to its enduring utility.

Unsaturated Precursors for Cyclization & Metathesis

Starting materials containing double or triple bonds are central to many powerful ring-forming reactions, including pericyclic reactions and transition metal-catalyzed cyclizations.

-

Ring-Closing Metathesis (RCM): RCM has revolutionized the synthesis of medium and large rings, which are often difficult to access via classical condensation.[6]

-

Starting Material: A diene or enyne. The key is a linear precursor containing two terminal alkenes.

-

Causality: The choice of a Grubbs-type ruthenium catalyst is critical. It selectively reacts with the terminal alkenes, forming a metallacyclobutane intermediate that extrudes ethylene and forges a new double bond, closing the ring. This strategy was famously used in the synthesis of various oxygen and nitrogen heterocycles, including bridged bicyclic ethers like (-)-frontalin.[6]

-

The Rise of Simplicity: C-H Functionalization

Arguably one of the most significant advances in modern synthesis, C-H activation treats ubiquitous C-H bonds as functional groups.[7] This strategy can dramatically shorten synthetic routes by eliminating the need for pre-functionalized starting materials (e.g., halides or boronic acids).[8][9]

-

Principle: A transition metal catalyst (often Pd, Rh, Ru, or Co) coordinates to a directing group on the substrate, bringing the metal center into close proximity with a specific C-H bond.[8] The metal then cleaves the C-H bond, forming a metallacyclic intermediate that can react with a coupling partner.

-

Starting Materials: Aromatic or heteroaromatic cores bearing a directing group (e.g., pyridine, amide, carboxylic acid) and a coupling partner (e.g., an alkene, alkyne, or aryl halide).

-

Causality: The choice of directing group is paramount as it dictates the regioselectivity of the reaction. For π-deficient heterocycles, this directing group strategy is often essential for achieving C-H activation.[8] Conversely, electron-rich heterocycles can sometimes undergo C-H functionalization through electrophilic metalation without a directing group.[8][10] This approach is increasingly being explored using sustainable methods like mechanochemistry, which avoids bulk solvents.[7][11]

Convergence and Complexity: Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more starting materials react to form a product that incorporates the majority of the atoms from each reactant.[12] This approach is exceptionally powerful for building molecular diversity and complexity in a single, efficient step.[13][14][15]

-

Principle: MCRs are designed as a cascade of reactions where the product of the first step reacts immediately with the next component in the pot. This avoids isolating intermediates, saving time and resources.

-

Common Starting Materials: Simple, commercially available building blocks like aldehydes, amines, isocyanides, and carboxylic acids.

-

Causality (The Ugi Four-Component Reaction): The Ugi reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. The sequence is logical: the aldehyde and amine form an imine, which is protonated by the carboxylic acid to form an iminium ion. This highly electrophilic species is trapped by the nucleophilic isocyanide, followed by an intramolecular rearrangement to yield a stable α-acylamino amide. The power lies in the combinatorial possibilities; by simply varying each of the four starting materials, vast libraries of complex molecules can be generated from a small set of precursors.[16]

Caption: MCRs combine multiple simple starting materials in a single step to generate complex products with high efficiency.

Part 3: Enabling Technologies & Modern Synthetic Paradigms

Beyond the core reaction type, modern technologies are changing how heterocyclic synthesis is performed, enabling milder conditions, greater control, and improved sustainability.

Harnessing Light: Photoredox Catalysis

Visible-light photoredox catalysis uses light as a "traceless reagent" to initiate single-electron transfer (SET) processes under exceptionally mild conditions.[17][18][19] This has opened up new avenues for generating reactive radical intermediates from previously stable starting materials.

-

Principle: A photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) absorbs visible light and enters an excited state.[20] This excited-state catalyst can then act as a potent oxidant or reductant, engaging in SET with a starting material to generate a radical. This radical can then participate in cyclization or coupling reactions.

-

Starting Materials: A wide range of precursors can be used, including carboxylic acids (for decarboxylative coupling), tertiary amines, and aryl halides.[17][21]

-

Causality: The choice of photocatalyst and light source is critical. The catalyst's redox potential must be matched to the substrate to enable the desired SET event. This allows for the selective generation of radicals that can forge C-C or C-heteroatom bonds for heterocycle construction, often in ways that are impossible with traditional thermal chemistry.[22]

Caption: Visible light excites a photocatalyst, initiating a single-electron transfer (SET) cascade to generate reactive intermediates for heterocycle synthesis.

Continuous Processing: Flow Chemistry

Flow chemistry involves performing reactions in a continuously flowing stream through a tube or microreactor, rather than in a traditional flask.[23] This paradigm shift offers superior control over reaction parameters.[24][25][26]

-

Principle: Reagents are pumped and mixed in a continuous stream, passing through controlled heating or cooling zones. The excellent heat and mass transfer in these small-volume reactors allows for precise control over temperature, pressure, and reaction time.

-

Advantages for Heterocycle Synthesis:

-

Safety: Highly exothermic or hazardous reactions can be performed safely on a small scale at any given time.[23]

-

Superheating: Solvents can be heated far above their boiling points, drastically accelerating reaction rates.[24]

-

Scalability: Production is scaled by running the reactor for longer, not by using larger, more dangerous flasks.

-

Automation: Flow systems are readily automated, enabling rapid optimization and library synthesis.[27]

-

Table 1: Comparison of Modern Synthetic Strategies

| Strategy | Key Advantage | Typical Starting Materials | Atom Economy | Step Economy | Scalability |

| C-H Activation | Reduces need for pre-functionalization | Heterocycles with directing groups, alkenes | High | Excellent | Moderate to Good |

| Multicomponent Rxns | Rapid complexity generation | Aldehydes, amines, isocyanides, ketoesters | Excellent | Excellent | Good; can be complex |

| Photoredox Catalysis | Extremely mild reaction conditions | Carboxylic acids, amines, aryl halides | Good | Good | Moderate; light penetration is a factor |

| Flow Chemistry | Enhanced safety, control, and scalability | Diverse; ideal for fast or hazardous rxns | Variable | Variable | Excellent |

Part 4: Practical Application: Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are representative examples of the modern strategies discussed.

Protocol 1: Microwave-Assisted Biginelli Multicomponent Reaction

This protocol describes the synthesis of a dihydropyrimidinone, a common heterocyclic scaffold, using a sustainable microwave-assisted MCR.[12]

-

Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol, 1 eq.), ethyl acetoacetate (1.0 mmol, 1 eq.), and urea (1.5 mmol, 1.5 eq.).

-

Catalyst & Solvent: Add a catalytic amount of lanthanum oxide (La₂O₃, 5 mol%) and ethanol (2 mL).

-

Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate at 100°C for 10 minutes.

-

Workup: After cooling to room temperature, add cold water (10 mL) to the reaction mixture. The solid product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure dihydropyrimidinone.

-

Self-Validation: The mechanism proceeds through the formation of an acylimine intermediate from the aldehyde and urea, which is then attacked by the enolate of the ketoester, followed by cyclization and dehydration.[12] The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should match literature values for the target compound.

Protocol 2: Visible-Light Mediated Decarboxylative C-H Amination

This protocol details a photoredox-catalyzed method for forming a C-N bond, a key step in many nitrogen heterocycle syntheses, under exceptionally mild conditions.[17][19]

-

Reactant Preparation: To an oven-dried Schlenk tube, add the N-heterocycle (e.g., benzoxazole, 0.5 mmol, 1 eq.), the amino acid derivative (e.g., N-Boc proline, 0.75 mmol, 1.5 eq.), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%).

-

Solvent & Atmosphere: Add anhydrous dimethylformamide (DMF, 2.5 mL). Degas the solution by bubbling argon through it for 15 minutes.

-

Reaction Setup: Place the sealed tube approximately 5 cm from a blue LED lamp, using a fan for cooling to maintain room temperature.

-

Irradiation: Stir the reaction mixture under irradiation for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.

-

Self-Validation: The mechanism involves oxidation of the amino acid by the excited-state photocatalyst, leading to decarboxylation and formation of an α-amino radical. This radical adds to the protonated heterocycle in a Minisci-type reaction. The product structure can be unequivocally confirmed by spectroscopic methods.

Conclusion and Future Outlook

The synthesis of novel heterocyclic compounds is a field of continuous innovation. The strategic selection of starting materials is no longer just about availability but is deeply intertwined with the choice of modern, efficient, and sustainable synthetic methodologies. The paradigm has shifted from linear, stepwise syntheses to convergent, complexity-building strategies like MCRs and the direct, economical functionalization of C-H bonds.

Looking ahead, the integration of computational tools and machine learning will further revolutionize retrosynthetic analysis, potentially uncovering non-intuitive pathways to complex targets from simple starting materials.[5] Furthermore, the use of biocatalysis and enzymatic processes promises to deliver unparalleled selectivity under environmentally benign conditions, opening the next chapter in the vital science of heterocyclic synthesis.[28]

References

- Mechanochemical Functionalization of Heterocycles by C-H Activation: An Upd

- Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis.

- Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.

- Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox C

- Modern Str

- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.

- Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes.

- Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfur

- Recent applications of photoredox catalysis in O- heterocycles: A short review.

- Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Taylor & Francis Online.

- Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds.

- A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. IJRPR.

- N-Heterocycles as Privileged Scaffolds in FDA Approved Different NMEs of 2021: A Review. Ingenta Connect.

- N-Heterocycles as Privileged Scaffolds in FDA Approved Different NMEs of 2021: A Review.

- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.

- Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activ

- Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink.

- Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed.

- Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox C

- Multicomponent Reactions towards Heterocycles: Concepts and Applic

- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.

- Heterocycles in Medicinal Chemistry.

- REVIEW ON SYNTHETIC METHODS AND APPLIC

- Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update.

- Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization. Organic Chemistry Frontiers (RSC Publishing).

- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.

- Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction.

- Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. DiVA portal.

- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.

- Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. JOCPR.

- Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect.

- Ag-Catalyzed Multicomponent Synthesis of Heterocyclic Compounds: A Review.

- Approaches to the synthesis of oxygen-containing heterocyclic compounds based on monoterpenoids.

- Privileged Scaffolds in Medicinal Chemistry: An Introduction.

- Heterocycle Formation via Palladium-Catalyzed C-H Functionaliz

- The flow synthesis of heterocycles for natural product and medicinal chemistry applications.

- Synthesis of nitrogen and oxygen containing heterocyclic compounds using nano catalyst: A review.

- Flow Chemistry for the Synthesis of Heterocycles. Better World Books.

- Photoredox route to medically-important heterocycles. Chemistry World.

- Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.

- REVIEW ON OXYGEN HETEROCYCLES. Indo American Journal of Pharmaceutical Research.

- GREEN CATALYSIS APPROACHES FOR SUSTAINABLE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Journal of Media Horizons.

- Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications.

- Role of sulphur-heterocycles in medicinal chemistry: An update.

- Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfuration with Elemental Sulfur.

- The flow synthesis of heterocycles for natural product and medicinal chemistry applic

- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Pharmaceutical Research & Reports.

- C-H Activation of Heteroaromatics.

- A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. IJNRD.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation | springerprofessional.de [springerprofessional.de]

- 9. Heterocycle Formation via Palladium-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. | Semantic Scholar [semanticscholar.org]

- 12. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 15. Multicomponent Reactions towards Heterocycles: Concepts and Applications - Google ブックス [books.google.co.jp]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Photoredox route to medically-important heterocycles | Research | Chemistry World [chemistryworld.com]

- 22. Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. betterworldbooks.com [betterworldbooks.com]

- 27. The flow synthesis of heterocycles for natural product and medicinal chemistry applications - ProQuest [proquest.com]

- 28. jmhorizons.com [jmhorizons.com]

An In-Depth Technical Guide to 1-(5-Bromothien-2-yl)butan-1-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromothien-2-yl)butan-1-one, a key heterocyclic ketone intermediate in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust synthesis protocol via Friedel-Crafts acylation, and its established and potential applications in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this versatile building block.

Introduction: The Significance of Thiophene Moieties in Medicinal Chemistry

Thiophene and its derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] The thiophene ring, a five-membered aromatic system containing a sulfur atom, is considered a bioisostere of the benzene ring. This structural similarity allows thiophene-containing compounds to interact with biological targets in a manner analogous to their phenyl counterparts, while often conferring improved pharmacokinetic properties, such as enhanced solubility, metabolic stability, and bioavailability. The diverse biological activities associated with thiophene derivatives include antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects, making them a cornerstone in modern drug discovery.[1][2]

This compound is a functionalized thienyl ketone that serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 5-position and a butanoyl group at the 2-position of the thiophene ring provides two reactive handles for further chemical modifications, enabling the construction of diverse molecular scaffolds.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 106652-43-1 | [3] |

| Molecular Formula | C₈H₉BrOS | [4] |

| Molecular Weight | 233.13 g/mol | [4] |

| IUPAC Name | 1-(5-bromothiophen-2-yl)butan-1-one | |

| SMILES | CCCC(=O)c1ccc(Br)s1 | [4] |

| InChI Key | DUGRGUURUDYJSJ-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of 2-bromothiophene with butyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.[5][6][7]

Reaction Rationale and Mechanistic Insight

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of butyryl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate the acylium ion. This potent electrophile is then attacked by the electron-rich thiophene ring, leading to the formation of a sigma complex. The aromaticity of the thiophene ring is subsequently restored by the loss of a proton, yielding the desired ketone product. The use of a deactivated aromatic ring like 2-bromothiophene helps to prevent polyacylation, a common side reaction in Friedel-Crafts alkylations.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

2-Bromothiophene

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension to 0°C in an ice bath. Add butyryl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.

-

Acylation Reaction: To the resulting mixture, add 2-bromothiophene (1.0 equivalent) dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Neutralization and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound as a pure compound.

Synthesis Workflow Diagram

Caption: Potential synthetic pathways from the core molecule.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the reactivity of its bromine and ketone functionalities, makes it an attractive starting material for the generation of diverse molecular libraries. Further investigation into the biological activities of its derivatives is warranted and holds promise for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to facilitate such research endeavors.

References

-

LookChem. (n.d.). 1-(5-Bromo-4-methylthiophen-2-yl)ethanone CAS No.:859199-06-7. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. Retrieved from [Link]

-

Ascendex Scientific, LLC. (n.d.). 1-(5-bromothiophen-2-yl)ethanone. Retrieved from [Link]

-

ResearchGate. (2025, September 20). Cis and trans isomers of 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one: Synthesis and Characterization. Retrieved from [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Retrieved from [Link]

-

SciELO South Africa. (2008). Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. Retrieved from [Link]

-

PubMed. (1972). Biological activities of -ketovinyl thioether type thiamines and related compounds. Retrieved from [Link]

-

ResearchGate. (2009, June 16). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of intermediate compound.... Retrieved from [Link]

-

Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes. Retrieved from [Link]

-

MDPI. (n.d.). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected biologically active and natural compounds with ketone moieties. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. 1-(5-BROMO-THIOPHEN-2-YL)-BUTAN-1-ONE | 106652-43-1 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

An In-Depth Technical Guide to the Solubility and Stability of 1-(5-Bromothien-2-yl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromothien-2-yl)butan-1-one is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its behavior in various solvent systems and under different environmental stressors. This information is critical for formulation development, analytical method development, and ensuring the overall quality and efficacy of any potential product.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrOS | [1] |

| Molecular Weight | 233.13 g/mol | [2] |

| Melting Point | 38-39 °C | [3] |

| Boiling Point | 155 °C at 13 Torr | [3] |

| Appearance | Not explicitly stated, but related compounds are often solids at room temperature. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is recommended for obtaining precise measurements for this compound.[4][5][6]

Aqueous Solubility: Thiophene itself is insoluble in water. The addition of a polar ketone group may slightly increase aqueous solubility, but the bromo-substituent and the butyl chain will likely render the molecule poorly soluble in aqueous media.

Organic Solvent Solubility: this compound is expected to be soluble in a range of common organic solvents. A systematic approach to solubility determination should be undertaken, exploring solvents with varying polarities.[7][8][9]

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low to Moderate | The non-polar alkyl chain will contribute to some solubility, but the polar ketone and thiophene ring may limit it. |

| Toluene | 2.4 | Moderate to High | The aromatic nature of toluene should facilitate the dissolution of the thiophene ring. |

| Dichloromethane | 3.1 | High | A good solvent for a wide range of organic compounds, likely to be effective. |

| Acetone | 5.1 | High | The polar aprotic nature of acetone should effectively solvate the ketone group. |

| Ethyl Acetate | 4.4 | High | A moderately polar solvent that is often a good choice for compounds of intermediate polarity. |

| Methanol | 5.1 | Moderate | The polar protic nature of methanol may lead to hydrogen bonding interactions, but the overall lipophilicity of the molecule might limit high solubility. |

| Acetonitrile | 5.8 | Moderate to High | A polar aprotic solvent that should be a good solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, often used for compounds with poor solubility in other organic solvents. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the established shake-flask method for determining the thermodynamic solubility of this compound.[4][10][11]